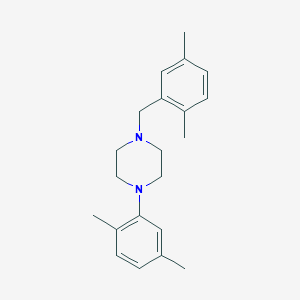![molecular formula C19H24Cl2N4O B6024268 N-cyclohexyl-N'-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B6024268.png)
N-cyclohexyl-N'-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CDU and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CDU is not fully understood, but it is believed to act as an inhibitor of the protein kinase CK2. This enzyme plays a key role in regulating various cellular processes, including cell growth and proliferation. By inhibiting CK2, CDU may be able to alter these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
CDU has been found to have a wide range of biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. In neuroscience, CDU has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In immunology, CDU has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of CDU is its versatility. It has been found to have applications in a wide range of research areas, making it a valuable tool for many scientists. Additionally, CDU is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to the use of CDU in lab experiments. One of the main limitations is its potential toxicity. CDU has been found to be toxic to some cell lines, and caution should be taken when working with this compound.
Direcciones Futuras
There are many potential future directions for the use of CDU in scientific research. One area of interest is in the development of new cancer therapies. CDU has shown promise as a potential anticancer agent, and further research is needed to explore its potential in this area. Additionally, CDU may have potential applications in the treatment of neurodegenerative diseases and autoimmune diseases. Further research is needed to explore these potential applications and to better understand the mechanism of action of CDU. Overall, CDU is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of CDU involves the reaction of 2,6-dichlorobenzylamine with cyclohexyl isocyanate, followed by the addition of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid. The resulting product is then treated with hydrochloric acid to yield the final CDU compound.
Aplicaciones Científicas De Investigación
CDU has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the key areas of research where CDU has been used include cancer research, neuroscience, and immunology.
Propiedades
IUPAC Name |
1-cyclohexyl-3-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24Cl2N4O/c1-12-18(23-19(26)22-14-7-4-3-5-8-14)13(2)25(24-12)11-15-16(20)9-6-10-17(15)21/h6,9-10,14H,3-5,7-8,11H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVLTTFGAGKOJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(diethylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6024187.png)
![N,N-diethyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinamine](/img/structure/B6024203.png)
![2-[(4-bromophenyl)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6024207.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6024208.png)
![2-[4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6024209.png)
![ethyl {4-[(3,4-dichlorobenzoyl)amino]phenyl}acetate](/img/structure/B6024213.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenoxy)-2-propanol](/img/structure/B6024220.png)

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-fluorobenzoate](/img/structure/B6024233.png)

![5-bromo-2-{[2-(4-ethylphenoxy)ethyl]amino}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6024259.png)
![1-[4-(2,5-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B6024262.png)
![N-(3-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6024274.png)
![4-nitro-2-[2-oxo-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6024281.png)